molecular formula C9H13N3O2S B7900484 1-(Pyridin-2-ylsulfonyl)piperazine hydrochloride

1-(Pyridin-2-ylsulfonyl)piperazine hydrochloride

Cat. No.: B7900484
M. Wt: 227.29 g/mol
InChI Key: YQEJMGOHFMSAHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyridin-2-ylsulfonyl)piperazine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a pyridine ring attached to a piperazine ring via a sulfonyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as a building block in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Pyridin-2-ylsulfonyl)piperazine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 2-chloropyridine with piperazine in the presence of a base, followed by sulfonylation using a sulfonyl chloride. The reaction typically proceeds under mild conditions, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-2-ylsulfonyl)piperazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Pyridin-2-ylsulfonyl)piperazine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-ylsulfonyl)piperazine hydrochloride involves its interaction with specific molecular targets. For instance, as an α2-adrenoceptor antagonist, it binds to α2-adrenergic receptors, inhibiting their activity. This interaction can modulate neurotransmitter release and influence various physiological processes .

Comparison with Similar Compounds

1-(Pyridin-2-ylsulfonyl)piperazine hydrochloride can be compared with other similar compounds, such as:

    1-(3-Fluoro-2-pyridinyl)piperazine: Known for its selective α2-adrenoceptor antagonistic activity.

    Azaperone: An antipsychotic drug that also contains a piperazine moiety.

    Atevirdine and Delavirdine: Antiretroviral drugs with piperazine derivatives

Properties

IUPAC Name

1-pyridin-2-ylsulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2S/c13-15(14,9-3-1-2-4-11-9)12-7-5-10-6-8-12/h1-4,10H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQEJMGOHFMSAHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.